molecular formula C12H16N2O2 B11882121 3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11882121
M. Wt: 220.27 g/mol
InChI Key: GGWNUJMLWVRXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant structural motif in various natural products and therapeutic lead compounds. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be achieved through multistep synthetic routes. One common method involves the nitration of a precursor compound, followed by reduction and cyclization reactions. For example, starting from 2-methyl-3-nitroaniline, the compound can be synthesized using sodium nitrite and potassium iodide to form an intermediate, which is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3) are used for substitution reactions.

Major Products

The major products formed from these reactions include quinoline derivatives, amino derivatives, and various substituted tetrahydroisoquinolines.

Scientific Research Applications

3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, thereby exerting neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the ethyl, methyl, and nitro substituents.

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the ethyl and nitro groups.

    7-Nitro-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the ethyl and methyl groups.

Uniqueness

3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the ethyl, methyl, and nitro groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-ethyl-2-methyl-7-nitro-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H16N2O2/c1-3-11-6-9-4-5-12(14(15)16)7-10(9)8-13(11)2/h4-5,7,11H,3,6,8H2,1-2H3

InChI Key

GGWNUJMLWVRXCM-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=C(CN1C)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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